molecular formula C13H17ClN2O3S B4902244 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide

4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Cat. No.: B4902244
M. Wt: 316.80 g/mol
InChI Key: DRDNFQVCLHNZBH-UHFFFAOYSA-N
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Description

4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a pyrrolidinyl group, and a benzenesulfonamide moiety.

Properties

IUPAC Name

4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-3-5-12(6-4-11)20(18,19)15-8-7-13(17)16-9-1-2-10-16/h3-6,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNFQVCLHNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-oxo-3-pyrrolidin-1-ylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to therapeutic effects, such as reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide: Characterized by the presence of a chloro group and a pyrrolidinyl group.

    4-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    4-chloro-N-(3-oxo-3-morpholin-1-ylpropyl)benzenesulfonamide: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

The uniqueness of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolidinyl group, in particular, enhances its interaction with certain biological targets, making it a valuable compound in drug discovery and development .

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